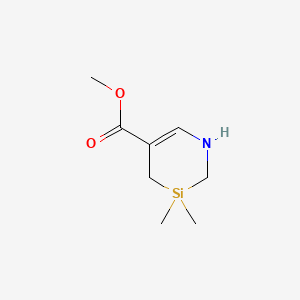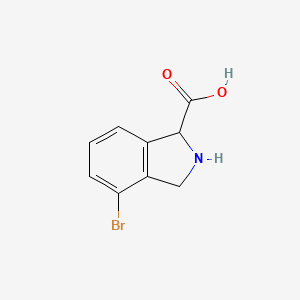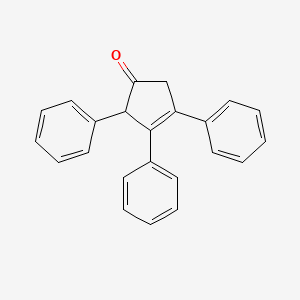![molecular formula C17H25NO5 B14008422 Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate CAS No. 6416-88-2](/img/structure/B14008422.png)
Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a 3,3-diethoxypropyl and formylamino group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 3,3-diethoxypropylamine and formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Ethyl 4-aminobenzoate is dissolved in an appropriate solvent, such as ethanol.
Step 2: 3,3-diethoxypropylamine is added to the solution, followed by the slow addition of formic acid.
Step 3: The reaction mixture is heated under reflux for several hours to ensure complete reaction.
Step 4: The product is then isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates.
Aplicaciones Científicas De Investigación
Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Altering Gene Expression: Influencing the expression of genes related to inflammation, pain, or other physiological processes.
Comparación Con Compuestos Similares
Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate can be compared with other similar compounds, such as:
Benzocaine: An ethyl ester of p-aminobenzoic acid, used as a local anesthetic.
Procaine: Another local anesthetic with a similar structure but different pharmacological properties.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoate derivatives.
Propiedades
Número CAS |
6416-88-2 |
|---|---|
Fórmula molecular |
C17H25NO5 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
ethyl 4-[3,3-diethoxypropyl(formyl)amino]benzoate |
InChI |
InChI=1S/C17H25NO5/c1-4-21-16(22-5-2)11-12-18(13-19)15-9-7-14(8-10-15)17(20)23-6-3/h7-10,13,16H,4-6,11-12H2,1-3H3 |
Clave InChI |
LKLYQPRLMQYMGS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCN(C=O)C1=CC=C(C=C1)C(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)



acetate](/img/structure/B14008377.png)

![2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B14008385.png)

![4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14008394.png)



![N-benzyl-2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylacetamide;ethanesulfonic acid](/img/structure/B14008414.png)
